
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate the caspase pathway. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have antifungal properties, which may be due to its ability to inhibit the growth of certain fungi.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide-based metal complexes for use in catalysis and material science. Another area of research is the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its potential applications in cancer treatment and inflammation.
合成法
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 98%. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 4-chlorobutyryl chloride, followed by cyclization with sodium ethoxide. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 96%.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
製品名 |
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(10(9)2)15-13(17)11-7-14-16(3)8-11/h4-8H,1-3H3,(H,15,17) |
InChIキー |
WJHDPSWAEXWBMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



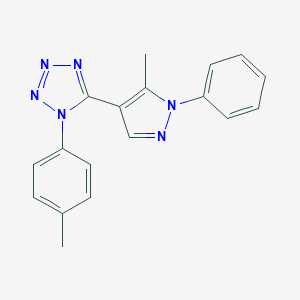
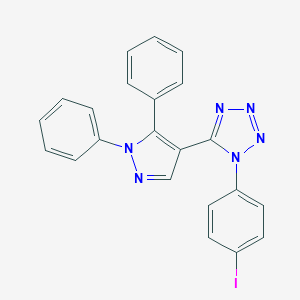
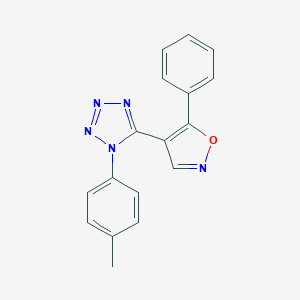
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
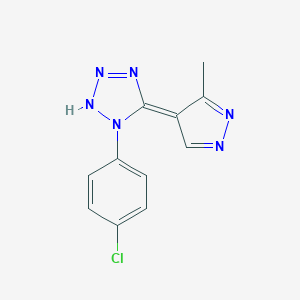

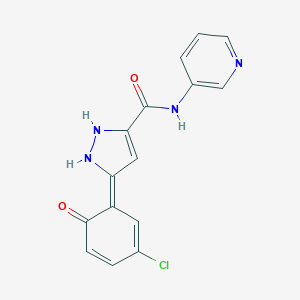
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
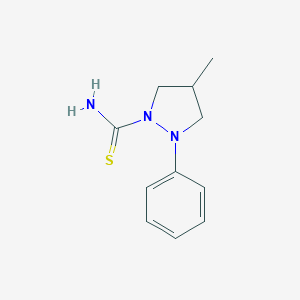
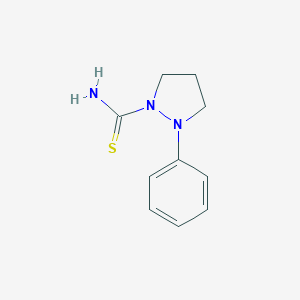
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)